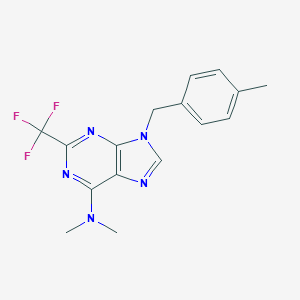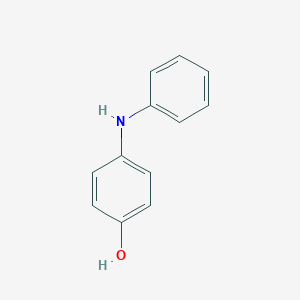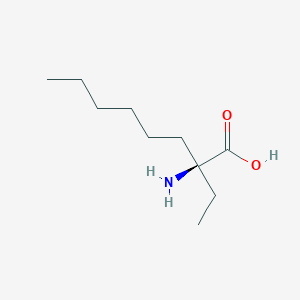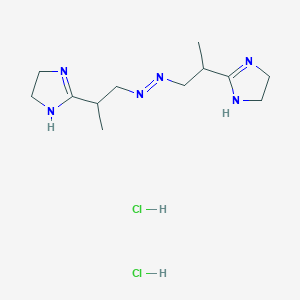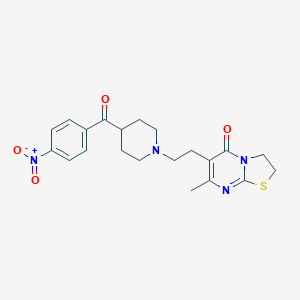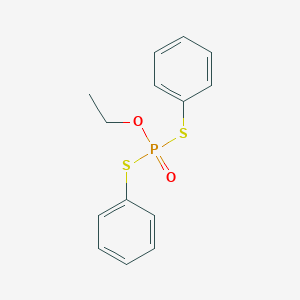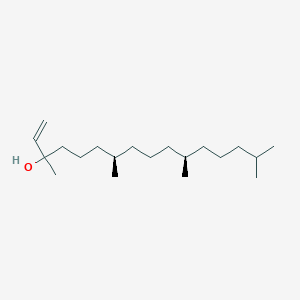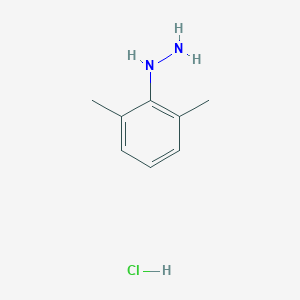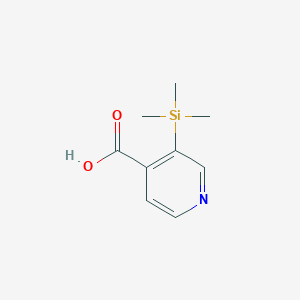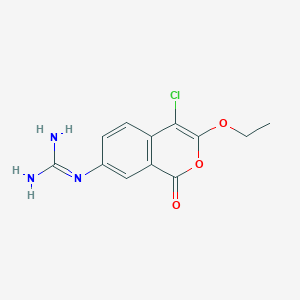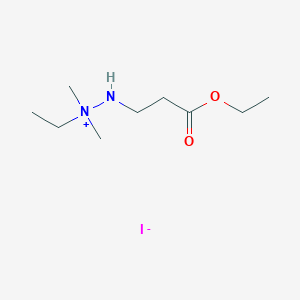
Edihyp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edihyp, also known as Edaravone, is a small molecule drug that has been used for the treatment of various neurological disorders, including Amyotrophic Lateral Sclerosis (ALS) and Acute Ischemic Stroke (AIS). It is a free radical scavenger that acts by inhibiting lipid peroxidation and reducing oxidative stress.
Mecanismo De Acción
Edihyp acts as a free radical scavenger by inhibiting lipid peroxidation and reducing oxidative stress. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has been shown to protect neurons from oxidative damage and prevent neuronal death in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve neurological function and reduce oxidative stress in animal models of neurological disorders. It has also been shown to reduce the production of pro-inflammatory cytokines and protect neurons from oxidative damage. This compound has a short half-life and is rapidly metabolized, with most of the drug being excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Edihyp has several advantages for lab experiments, including its ability to reduce oxidative stress and protect neurons from damage. It is also relatively easy to synthesize and has a low toxicity profile. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are several future directions for the study of Edihyp. One potential area of research is the use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of new formulations of this compound that can increase its bioavailability and prolong its half-life. Finally, further studies are needed to determine the long-term effects of this compound in animal models and to investigate its potential use in humans.
Métodos De Síntesis
Edihyp is synthesized by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
Edihyp has been extensively studied for its therapeutic potential in various neurological disorders. It has been shown to improve neurological function, reduce oxidative stress, and prevent neuronal death in animal models of ALS and AIS. This compound has also been investigated for its potential use in treating other neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Propiedades
Número CAS |
118603-65-9 |
|---|---|
Fórmula molecular |
C9H21IN2O2 |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
BLHQLDCTUFBGDQ-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)NCCC(=O)OCC.[I-] |
SMILES canónico |
CC[N+](C)(C)NCCC(=O)OCC.[I-] |
Sinónimos |
EDIHYP ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



